molecular formula C16H28O2 B14143338 (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate CAS No. 67601-07-4

(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate

Cat. No.: B14143338
CAS No.: 67601-07-4
M. Wt: 252.39 g/mol
InChI Key: UJJKWQRTTYLTQL-GOEBONIOSA-N
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Description

(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is an organic compound with a complex structure, characterized by its acetate functional group and a long carbon chain with multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of isopulegol as a starting material, which undergoes a series of reactions including oxidation, esterification, and cyclization . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper sulfate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different alcohols or hydrocarbons.

Scientific Research Applications

(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate has several scientific research applications:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

67601-07-4

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(3S,6R)-3-methyl-6-prop-1-en-2-yldec-9-enyl] acetate

InChI

InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16+/m0/s1

InChI Key

UJJKWQRTTYLTQL-GOEBONIOSA-N

Isomeric SMILES

C[C@@H](CC[C@@H](CCC=C)C(=C)C)CCOC(=O)C

Canonical SMILES

CC(CCC(CCC=C)C(=C)C)CCOC(=O)C

Origin of Product

United States

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